

# Application Notes and Protocols for Long-Term Administration of LY2940094

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: LY2940094

Cat. No.: B608728

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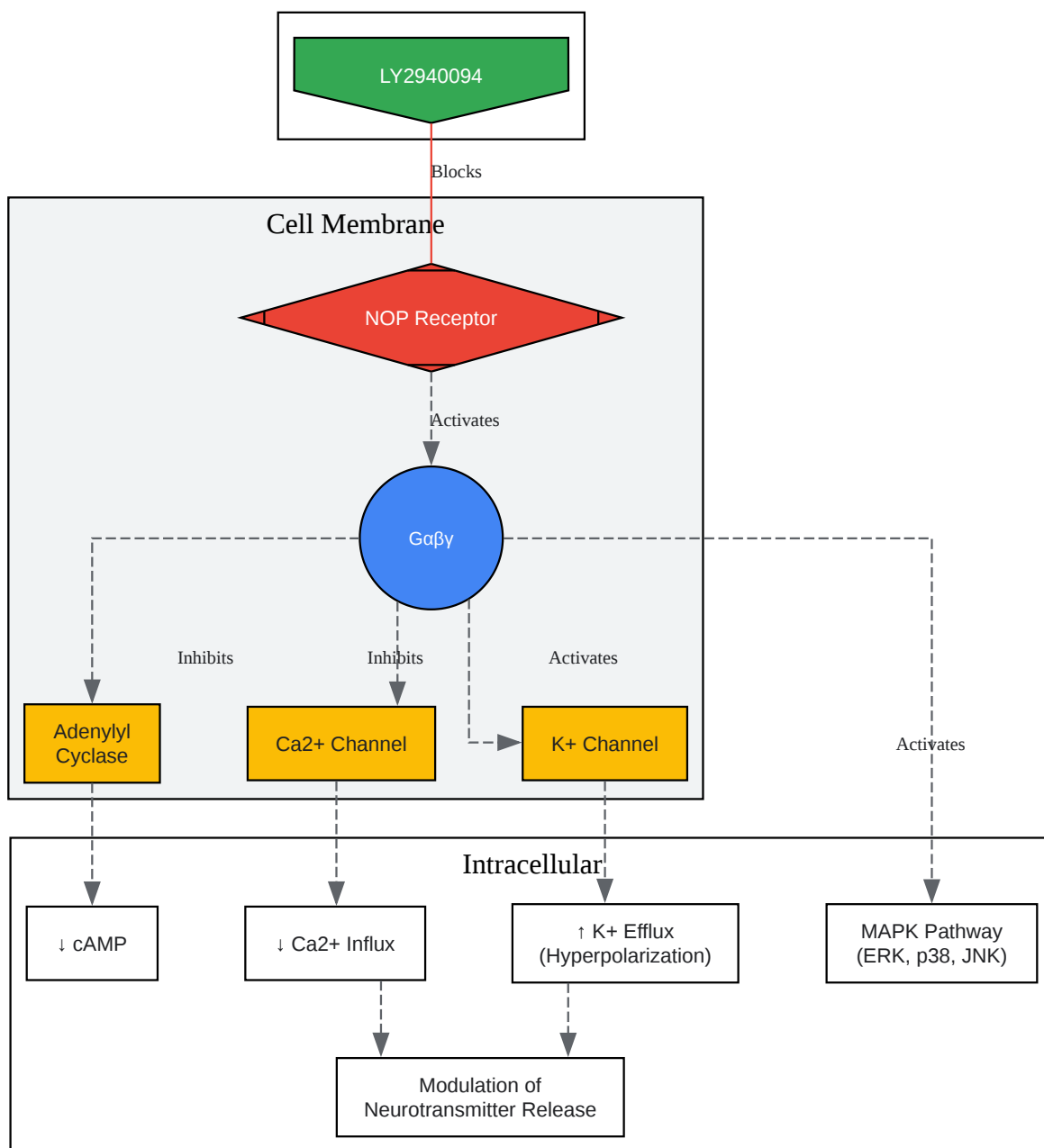
## Introduction

**LY2940094**, also known as BTRX-246040, is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a G protein-coupled receptor involved in various neurological processes.<sup>[1][2]</sup> Preclinical and clinical studies have investigated its therapeutic potential in conditions such as Major Depressive Disorder (MDD), alcohol dependence, and binge eating disorder.<sup>[1][3][4]</sup> These application notes provide a detailed overview of protocols for the long-term administration of **LY2940094** in chronic studies, based on available preclinical and clinical data.

## Mechanism of Action

**LY2940094** exerts its effects by blocking the NOP receptor.<sup>[1]</sup> The activation of this receptor by its endogenous ligand, N/OFQ, initiates several intracellular signaling cascades. These include the inhibition of adenylyl cyclase (which decreases cyclic AMP levels), the modulation of ion channels (inhibiting calcium channels and activating potassium channels), and the activation of various protein kinases, including the mitogen-activated protein kinase (MAPK) pathway.<sup>[1][5][6][7]</sup> By antagonizing the NOP receptor, **LY2940094** prevents these downstream effects, which is believed to underlie its therapeutic activity.

## Signaling Pathway of the NOP Receptor



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Caption: Signaling pathway of the NOP receptor and the inhibitory action of **LY2940094**.

## Quantitative Data from Preclinical and Clinical Studies

The following tables summarize dosing parameters from chronic administration studies of **LY2940094**.

### Table 1: Preclinical Administration in Rodent Models

Species	Study Duration	Route of Administration	Dose Range	Key Findings	Reference(s)
Rat (Indiana P)	4 days (sub-chronic)	Oral (gavage)	30 mg/kg, daily	Reduced ethanol intake without significant tolerance.	[8]
Rat (msP)	Acute	Oral (gavage)	3, 30 mg/kg	Dose-dependently reduced ethanol self-administration.	[8]
Mouse	5 days	Oral (gavage)	30 mg/kg, daily	Antidepressant-like effect did not show tolerance.	[9]
Mouse	1, 2, or 3 weeks	Oral (gavage)	30 mg/kg, daily	Used to study effects on remyelination.	[4]
Rat (Fischer F-344)	Acute	Oral (gavage)	3, 10, 30 mg/kg	Dose-dependent inhibition of stress-induced hyperthermia.	[9]

**Table 2: Clinical Administration in Human Trials**

Indication	Study Duration	Route of Administration	Dose	Study Design	Key Findings	Reference(s)
Major Depressive Disorder	8 weeks	Oral (capsule)	40 mg, once daily	Double-blind, placebo-controlled	Evidence of antidepressant effect; safe and well-tolerated.	<a href="#">[3]</a> <a href="#">[10]</a>
Alcohol Dependence	8 weeks	Oral	40 mg, daily	Randomized, placebo-controlled	Reduced heavy drinking days and increased abstinence.	<a href="#">[11]</a>

## Experimental Protocols

### Preclinical Chronic Administration Protocol (Rodents)

This protocol is a generalized framework based on published sub-chronic and multi-week studies.[\[4\]](#)[\[8\]](#)[\[9\]](#) Researchers must adapt this protocol based on specific experimental goals and institutional animal care and use committee (IACUC) guidelines.

#### 1. Materials and Reagents:

- **LY2940094** powder
- Vehicle for suspension/solution (e.g., 1% carboxymethylcellulose, 0.25% Tween 80 in sterile water). Note: The exact vehicle for chronic oral gavage in published studies is often not specified. Vehicle scouting for stability and tolerability is recommended.
- Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch for mice; 18-gauge, 3-inch for rats)

- Standard laboratory animal diet and water
- Animal scale and necessary caging

## 2. Dosing Solution Preparation:

- Calculate the required amount of **LY2940094** and vehicle based on the desired concentration and the number of animals to be dosed. A typical dosing volume for oral gavage is 5-10 mL/kg.
- On each day of dosing, freshly prepare the formulation by weighing **LY2940094** and suspending or dissolving it in the chosen vehicle.
- Ensure the formulation is homogenous by vortexing or stirring prior to administration.

## 3. Animal Handling and Administration Procedure:

- Animal Model: Use an appropriate rodent strain and age for the intended study (e.g., C57BL/6 mice, Sprague-Dawley rats).
- Acclimation: Allow animals to acclimate to the facility for at least one week prior to the start of the study.
- Dose Administration (Oral Gavage):
  - Weigh the animal to determine the precise volume to be administered.
  - Gently but firmly restrain the animal.
  - Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
  - Insert the gavage needle into the esophagus and administer the compound smoothly.
  - Return the animal to its home cage and monitor for any immediate adverse reactions.
- Frequency: Administer **LY2940094** once daily, at the same time each day, for the duration of the study (e.g., 1 to 4 weeks).

#### 4. Monitoring and Endpoints:

- Daily: Observe animals for clinical signs of toxicity, changes in behavior, and general welfare.
- Body Weight: Record body weight at least twice weekly.
- Food and Water Consumption: Measure food and water intake periodically, as relevant to the study.
- Behavioral Assessments: Conduct behavioral tests as required by the experimental design (e.g., forced swim test, ethanol self-administration).[\[8\]](#)[\[9\]](#)
- Terminal Procedures: At the end of the study, collect blood and tissues for pharmacokinetic, pharmacodynamic, or toxicological analysis as planned.

## Clinical Trial Protocol Outline (Major Depressive Disorder)

This is a summary of the protocol used in the 8-week proof-of-concept study for MDD.[\[3\]](#)[\[10\]](#)

#### 1. Study Design:

- 8-week, randomized, double-blind, placebo-controlled, parallel-group study.

#### 2. Participant Population:

- Inclusion Criteria:
  - Diagnosis of MDD without psychotic features (DSM-IV-TR).
  - GRID Hamilton Depression Rating Scale 17 (GRID-HAMD17) total score  $\geq 20$  at screening.
  - Body Mass Index (BMI) between 18 and 35 kg/m<sup>2</sup>.
- Exclusion Criteria:

- Current or previous diagnosis of bipolar disorder, schizophrenia, or other psychotic disorders.
- Meeting criteria for treatment-resistant depression (failure of  $\geq 2$  adequate antidepressant trials).
- Electroconvulsive therapy or similar treatments within 6 months prior to screening.

### 3. Treatment Protocol:

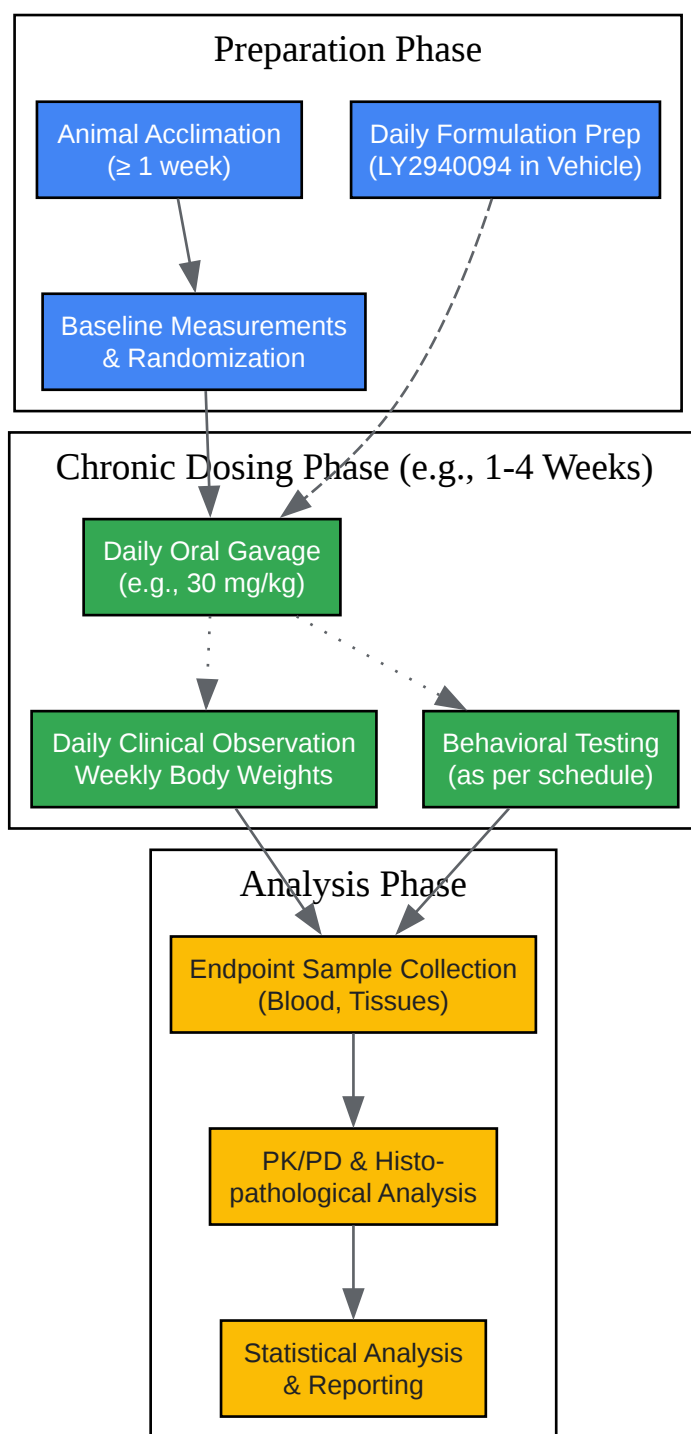
- Investigational Arm: 40 mg **LY2940094** administered orally as one capsule, once daily for 8 weeks.
- Control Arm: Matching placebo administered orally as one capsule, once daily for 8 weeks.

### 4. Efficacy and Safety Assessments:

- Primary Outcome: Change from baseline to Week 8 in the GRID-HAMD17 total score.
- Secondary Outcomes: Proportion of participants achieving response and remission, changes in other clinical scales (e.g., Clinical Global Impression).
- Safety Monitoring: Regular monitoring of adverse events, vital signs, and laboratory assessments throughout the study.

## Experimental Workflow Visualization





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Caption: Generalized workflow for a chronic preclinical study of **LY2940094** in rodents.

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